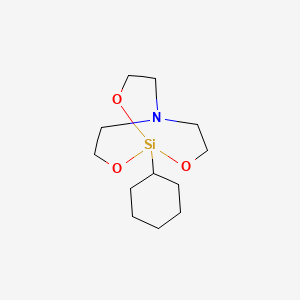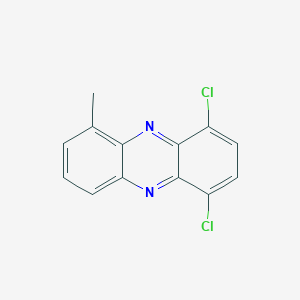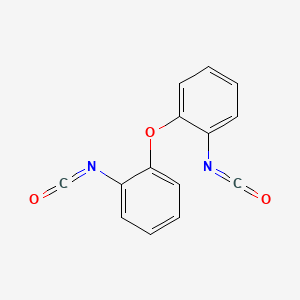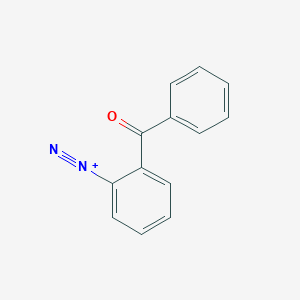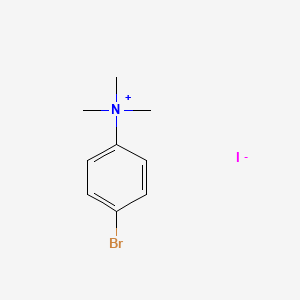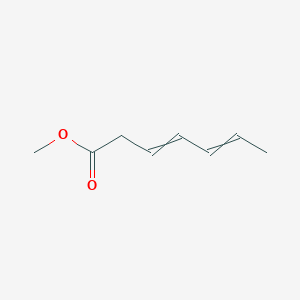
Methyl hepta-3,5-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl hepta-3,5-dienoate is an organic compound with the molecular formula C8H12O2 It is characterized by the presence of a conjugated diene system and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl hepta-3,5-dienoate can be synthesized through several methods. One common approach involves the esterification of hepta-3,5-dienoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl hepta-3,5-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The conjugated diene system allows for electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic addition reactions may involve reagents like bromine (Br2) or hydrogen chloride (HCl).
Major Products Formed
Oxidation: Hepta-3,5-dienoic acid or hepta-3,5-dienal.
Reduction: Methyl hepta-3,5-dienol.
Substitution: Various halogenated derivatives depending on the reagent used.
Applications De Recherche Scientifique
Methyl hepta-3,5-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of methyl hepta-3,5-dienoate involves its interaction with various molecular targets. The conjugated diene system allows for electron delocalization, making the compound reactive towards electrophiles. This reactivity can lead to the formation of covalent bonds with biological molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hepta-3,5-dienoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Methyl hepta-2,4-dienoate: Similar ester but with different double bond positions.
Hepta-3,5-dien-2-one: Contains a ketone group instead of an ester.
Uniqueness
Methyl hepta-3,5-dienoate is unique due to its specific conjugated diene system and ester functional group. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
38013-24-0 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
methyl hepta-3,5-dienoate |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-6H,7H2,1-2H3 |
Clé InChI |
HMKDHTVLUSXSIU-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


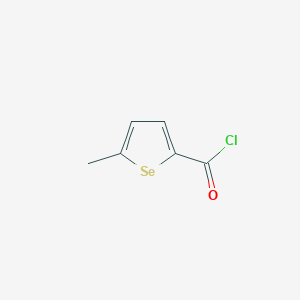


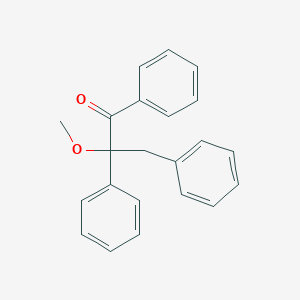
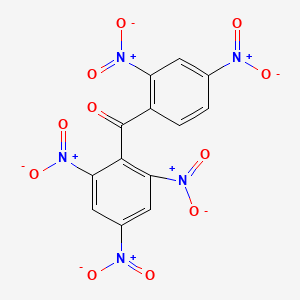
![Methyl [(tributylstannyl)sulfanyl]acetate](/img/structure/B14681377.png)
